NO-Losartan A
Overview
Description
Losartan 3-[(nitrooxy)methyl]benzoate is a hybrid drug that combines the properties of losartan, an angiotensin II type 1 receptor antagonist, with a nitric oxide donor. This compound is designed to provide both antihypertensive effects and vasodilatory benefits, making it a multifunctional therapeutic agent.
Mechanism of Action
Target of Action
NO-Losartan A, also known as losartan 3-[(nitrooxy)methyl]benzoate or Losartan 3-[(nitrooxy)methyl]benzoate, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors are part of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
This compound works by blocking angiotensin II from acting on AT1 receptors . Angiotensin II is a hormone that increases blood pressure through three major ways: constricting the walls of blood vessels, signaling the adrenal glands to release aldosterone, and acting directly on the kidneys to decrease the amount of sodium and water that leaves the body through urine . By blocking these receptors, this compound prevents these actions, leading to a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS) . By blocking the action of angiotensin II, this compound disrupts the normal functioning of this system, leading to a decrease in blood pressure . This can have downstream effects on various other systems in the body, including the cardiovascular system and the kidneys .
Pharmacokinetics
It’s known that losartan, a related compound, has a bioavailability of 25–35%, is primarily metabolized in the liver, and is excreted via the kidneys and bile duct
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . By blocking the action of angiotensin II, this compound prevents the constriction of blood vessels and the retention of sodium and water, leading to a decrease in blood pressure . This can have beneficial effects in conditions such as hypertension, heart failure, and kidney problems from diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its efficacy and stability . Additionally, factors such as diet, lifestyle, and the presence of other health conditions can also influence the action of this compound . Therefore, it’s important for healthcare providers to consider these factors when prescribing this compound.
Biochemical Analysis
Biochemical Properties
Losartan 3-[(nitrooxy)methyl]benzoate interacts with the sACE enzyme to block its activity and intracellular signaling . After performing docking assays following quantum biochemistry calculations using losartan and sACE crystallographic data, it was reported that their interaction results reveal a new mechanism of action with important implications for understanding its effects on hypertension .
Cellular Effects
Losartan 3-[(nitrooxy)methyl]benzoate has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Losartan 3-[(nitrooxy)methyl]benzoate exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Losartan 3-[(nitrooxy)methyl]benzoate is involved in the renin–angiotensin system (RAS), a crucial metabolic pathway in the control of blood pressure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Losartan 3-[(nitrooxy)methyl]benzoate involves the esterification of losartan with 3-[(nitrooxy)methyl]benzoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Losartan 3-[(nitrooxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitrate esters.
Reduction: The nitrooxy group can be reduced to form hydroxylamines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrate esters.
Reduction: Hydroxylamines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Losartan 3-[(nitrooxy)methyl]benzoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and nitration reactions.
Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.
Medicine: Explored for its potential in treating hypertension and cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals with combined antihypertensive and vasodilatory properties.
Comparison with Similar Compounds
Similar Compounds
Losartan: A pure angiotensin II type 1 receptor antagonist without nitric oxide donation.
Nitroglycerin: A nitric oxide donor without angiotensin II receptor antagonism.
Candesartan: Another angiotensin II receptor antagonist with different pharmacokinetic properties.
Uniqueness
Losartan 3-[(nitrooxy)methyl]benzoate is unique in its dual functionality, combining the antihypertensive effects of losartan with the vasodilatory benefits of nitric oxide donation. This makes it a promising candidate for treating conditions that require both blood pressure reduction and improved vascular function.
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCPZGVGOVWQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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